1-(1-Acetylpiperidin-4-yl)-1H-pyrazole-4-carboxylic acid
Description
1-(1-Acetylpiperidin-4-yl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted at the 4-position with a carboxylic acid group and at the 1-position with a 1-acetylpiperidin-4-yl moiety. This structure combines the rigidity of the piperidine ring with the hydrogen-bonding capacity of the carboxylic acid group, making it a promising scaffold in medicinal chemistry.
Properties
IUPAC Name |
1-(1-acetylpiperidin-4-yl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c1-8(15)13-4-2-10(3-5-13)14-7-9(6-12-14)11(16)17/h6-7,10H,2-5H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRXIZPQWAMIIPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)N2C=C(C=N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Acetylpiperidin-4-yl)-1H-pyrazole-4-carboxylic acid typically involves the formation of the piperidine and pyrazole rings followed by their subsequent coupling. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the piperidine ring, followed by the formation of the pyrazole ring through cyclization reactions involving hydrazines and 1,3-diketones .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and controlled reaction conditions to ensure the efficient formation of the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-(1-Acetylpiperidin-4-yl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or halides under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-(1-Acetylpiperidin-4-yl)-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(1-Acetylpiperidin-4-yl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Bioactivity: The 3-cyano-4-neophenyl group in Y-700 significantly enhances XO inhibitory activity compared to simpler substituents (e.g., acetyl or tert-Boc), likely due to improved hydrophobic interactions and electron-withdrawing effects . Fluorinated analogs (e.g., difluoromethyl or 4-fluorophenyl) may enhance metabolic stability and bioavailability, though specific data is lacking .
Synthetic Accessibility :
- The tert-Boc-protected analog (CAS 1034976-50-5) is commercially available, suggesting its utility as a versatile intermediate for further functionalization .
- Multi-step syntheses involving Vilsmeier-Haack reagents () or isoindolinyl intermediates () highlight the complexity of introducing fused aromatic systems.
Therapeutic Potential: Pyrazole-4-carboxylic acid derivatives with quinoline () or isoindolinyl () substituents indicate expanding applications in targeting kinases or nucleic acid-binding proteins.
Biological Activity
1-(1-Acetylpiperidin-4-yl)-1H-pyrazole-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical formula of this compound is with a molecular weight of approximately 237.26 g/mol. The compound features a pyrazole ring substituted with a carboxylic acid and an acetylpiperidine moiety, which contributes to its biological activity.
Antiviral Activity
Recent studies have indicated that derivatives of pyrazole compounds exhibit significant antiviral properties, particularly against influenza viruses. In a study evaluating various pyrazole derivatives, compounds similar to this compound were found to inhibit neuraminidase (NA), an enzyme critical for viral replication. The inhibitory activity was influenced by the electronic properties of substituents on the pyrazole ring, suggesting that modifications could enhance efficacy against influenza .
Structure-Activity Relationship (SAR)
The SAR studies indicate that the presence of electron-withdrawing groups at specific positions on the phenyl ring enhances biological activity. For instance, compounds with halogen substitutions demonstrated increased potency against NA, highlighting the importance of electronic effects in optimizing drug design .
| Compound | Substituent | Inhibition (%) at 10 μM |
|---|---|---|
| 12a | None | 30 |
| 12b | -Cl | 56.45 |
| 12c | -F | 72.80 |
This table summarizes the inhibitory activities of various derivatives, showcasing how structural modifications can significantly impact biological outcomes.
Study on Neuraminidase Inhibition
In a comprehensive study published in the Journal of Medicinal Chemistry, researchers synthesized several pyrazole derivatives and evaluated their NA inhibitory activities. Among these, compounds with strong electron-withdrawing groups exhibited superior inhibition rates. For instance, a compound with a para-fluorophenyl group showed an inhibition percentage of 72.80% at a concentration of 10 μM, indicating its potential as an antiviral agent .
Pharmacokinetic Properties
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of new compounds. Preliminary data suggest that modifications to the piperidine moiety can enhance solubility and bioavailability, making it a promising candidate for further development in antiviral therapies.
Q & A
Basic: What multi-step synthetic routes are reported for 1-(1-Acetylpiperidin-4-yl)-1H-pyrazole-4-carboxylic acid, and how can reaction conditions be optimized?
Methodological Answer:
A common approach involves cyclocondensation of precursors (e.g., substituted hydrazines and β-keto esters) followed by functional group modifications. For example, pyrazole-4-carboxylic acid derivatives are synthesized via cyclocondensation of ethyl acetoacetate with phenylhydrazine, followed by hydrolysis under basic conditions to yield the carboxylic acid moiety . Optimization includes adjusting reaction temperature (e.g., 80–100°C for cyclization) and solvent polarity (DMF or ethanol). Catalysts like DMF-DMA (dimethylformamide dimethyl acetal) can enhance intermediate stability during acetylpiperidine coupling .
Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR : ¹H and ¹³C NMR confirm regioselectivity of the pyrazole ring and acetylpiperidine substitution. For example, methyl groups on the piperidine ring resonate at δ 2.1–2.3 ppm, while pyrazole protons appear as distinct singlets .
- XRD : Single-crystal X-ray diffraction resolves spatial arrangements, such as dihedral angles between the pyrazole and piperidine rings, which influence intermolecular hydrogen bonding (e.g., O–H···N interactions at ~2.8 Å) .
Basic: How do solubility and stability profiles impact experimental design for this compound?
Methodological Answer:
The compound’s solubility varies with pH due to its carboxylic acid group (pKa ~3.7–4.2). In aqueous buffers (pH 7.4), the carboxylate form dominates, requiring polar aprotic solvents (e.g., DMSO) for stock solutions . Stability studies recommend storage at –20°C under inert gas to prevent hydrolysis of the acetyl group. Hygroscopicity can be mitigated using desiccants during weighing .
Advanced: How can DFT calculations and molecular docking predict biological activity?
Methodological Answer:
Density Functional Theory (DFT) models the compound’s electrostatic potential surfaces to identify nucleophilic/electrophilic sites (e.g., carboxylate oxygen as a hydrogen-bond acceptor). Molecular docking against targets like kinase enzymes uses software (AutoDock Vina) to simulate binding affinities. Parameters include ligand flexibility (RMSD <2.0 Å) and scoring functions (e.g., ΔG < –8 kcal/mol) .
Advanced: What strategies resolve contradictions in reported bioactivity data?
Methodological Answer:
Discrepancies in IC₅₀ values may arise from assay conditions (e.g., cell line variability or solvent effects). Normalize data using internal controls (e.g., staurosporine for kinase inhibition) and validate via orthogonal assays (e.g., SPR for binding kinetics vs. cell viability assays). Meta-analysis of substituent effects (e.g., electron-withdrawing groups on pyrazole) clarifies structure-activity relationships .
Advanced: How can low yields in acetylpiperidine coupling be addressed?
Methodological Answer:
Low yields (~30–40%) during acetylpiperidine attachment often stem from steric hindrance. Solutions include:
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min at 120°C vs. 24 hours conventionally) .
- Catalysts : Use Pd(OAc)₂/XPhos for Suzuki-Miyaura coupling if aryl halides are intermediates .
- Protecting groups : Temporarily block the carboxylic acid with tert-butyl esters to improve acetylpiperidine reactivity .
Advanced: What computational tools analyze substituent effects on spectral data?
Methodological Answer:
Gaussian09 or ORCA software calculates IR and UV-Vis spectra via time-dependent DFT (TD-DFT). For example, vibrational modes of the acetyl group (C=O stretch at ~1700 cm⁻¹) are compared to experimental FT-IR data. Discrepancies >10 cm⁻¹ suggest conformational flexibility or solvent effects .
Advanced: How to optimize reaction conditions for scale-up synthesis?
Methodological Answer:
- Solvent selection : Replace DMF with cyclopentyl methyl ether (CPME) for easier post-reaction separation .
- Flow chemistry : Continuous flow reactors improve heat dissipation and reduce side reactions (e.g., over-acetylation) .
- In-line analytics : Use PAT (Process Analytical Technology) tools like ReactIR to monitor intermediate formation in real time .
Advanced: How to handle hygroscopicity during biological assays?
Methodological Answer:
Hygroscopicity alters compound concentration in aqueous buffers. Pre-dry the compound under vacuum (40°C, 12 hours) and prepare solutions under nitrogen atmosphere. Validate concentrations via qNMR using maleic acid as an internal standard .
Advanced: What crystallographic techniques elucidate intermolecular interactions?
Methodological Answer:
High-resolution XRD (λ = 0.71073 Å) reveals packing motifs. For example, hydrogen-bonded dimers (O–H···O=C) stabilize the crystal lattice. Hirshfeld surface analysis quantifies interaction contributions (e.g., H···H contacts >50% indicate van der Waals dominance) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
